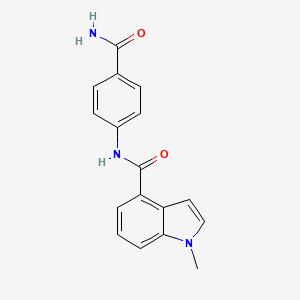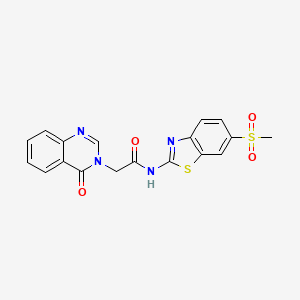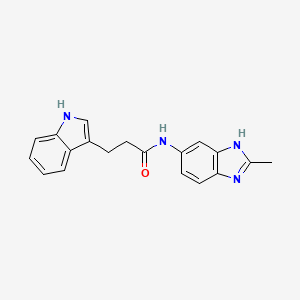
N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide is a synthetic organic compound with a complex structure that includes an indole ring, a carbamoyl group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve optimization of reaction steps to improve yields and reduce costs. This can include the use of safer and more efficient reagents, as well as the development of high-yield synthetic pathways .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, reduced, or substituted versions of this compound.
Aplicaciones Científicas De Investigación
N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide can be compared with other similar compounds, such as para-aminobenzoic acid (PABA) derivatives . These compounds share some structural similarities but can differ significantly in their chemical properties and biological activities. For example, PABA derivatives are known for their use in the synthesis of folate and their potential therapeutic applications .
List of Similar Compounds
- Para-aminobenzoic acid (PABA)
- 4-amino-N-(4-carbamoylphenyl)benzamide
- Various substituted carbamates
Propiedades
Fórmula molecular |
C17H15N3O2 |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
N-(4-carbamoylphenyl)-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-20-10-9-13-14(3-2-4-15(13)20)17(22)19-12-7-5-11(6-8-12)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22) |
Clave InChI |
ZCYFWGBOMGMUCQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12177421.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B12177422.png)

![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide](/img/structure/B12177438.png)
![benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B12177446.png)
![2-(2,4-dichlorophenoxy)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B12177459.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12177466.png)

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12177475.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12177479.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B12177481.png)
![1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12177484.png)
![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[2-(2-thienyl)ethyl]-](/img/structure/B12177490.png)

